4-Acetyl-3-methylphenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including an acetyl group, a methyl group, a chloro group, a sulfonyl group, and a carboxylate group, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate precursors, such as a chloro-substituted pyrimidine derivative and a sulfonyl-containing reagent.
Introduction of the acetyl and methyl groups: These groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-(METHANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE
- 4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-(ETHANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE
Uniqueness
4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the propane-1-sulfonyl group, in particular, differentiates it from similar compounds and may influence its biological activity and industrial utility.
Properties
Molecular Formula |
C17H17ClN2O5S |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
(4-acetyl-3-methylphenyl) 5-chloro-2-propylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C17H17ClN2O5S/c1-4-7-26(23,24)17-19-9-14(18)15(20-17)16(22)25-12-5-6-13(11(3)21)10(2)8-12/h5-6,8-9H,4,7H2,1-3H3 |
InChI Key |
SSZZYKMXHMWUDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC(=C(C=C2)C(=O)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.